

# A Technical Guide to the Synthesis and Characterization of Quinoline Yellow

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## Compound of Interest

Compound Name: Quinoline Yellow

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## Abstract

**Quinoline Yellow** (Colour Index No. 47005) is a synthetic dye utilized across the pharmaceutical, cosmetic, and food industries. It exists in two primary forms: **Quinoline Yellow SS** (Spirit Soluble), which is insoluble in water, and **Quinoline Yellow WS** (Water Soluble), which is a mixture of its sulfonated sodium salts. This guide provides an in-depth overview of the synthesis of both forms and a comprehensive analysis of the key characterization techniques employed to ensure its quality, purity, and composition. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support research, development, and quality control activities.

## Synthesis of Quinoline Yellow

The synthesis of **Quinoline Yellow** is a two-step process. First, the lipid-soluble chromophore, **Quinoline Yellow SS** (also known as quinophthalone), is synthesized. This intermediate is then sulfonated to produce the water-soluble **Quinoline Yellow WS**.

### Step 1: Synthesis of Quinoline Yellow SS (Quinophthalone)

The foundational synthesis of **Quinoline Yellow SS** involves the condensation reaction of quinaldine with phthalic anhydride.<sup>[1]</sup> This reaction is typically performed via thermal fusion,

with or without a catalyst.

Reaction Scheme:

Quinaldine + Phthalic Anhydride → Quinophthalone (**Quinoline Yellow SS**) + Water

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~70-73%"]; Reaction -> Water [style=dashed]; } dot Figure 1: Synthesis of Quinoline Yellow  
SS.
```

Experimental Protocol: Solid-Phase Synthesis of **Quinoline Yellow SS**

- Preparation: In a reaction vessel equipped with a stirrer and a distillation apparatus, combine quinaldine (1.0 mol) and phthalic anhydride (1.2 mol).[2]
- Heating: Gradually heat the solid mixture. A typical heating profile is as follows:
  - Heat to 195°C over 20 minutes.
  - Increase temperature from 195°C to 200°C over 1 hour.
  - Increase temperature from 200°C to 210°C over 1 hour.
  - Increase temperature from 210°C to 220°C over 2 hours.[2]
- Water Removal: During the heating process, water produced from the condensation reaction is continuously removed via distillation.

- Isolation & Purification:
  - Cool the reaction mass to approximately 100-120°C.
  - Dissolve the crude product in boiling acetic acid.
  - Filter the hot solution to remove any insoluble impurities.
  - Allow the filtrate to cool, which will cause the **Quinoline Yellow SS** to crystallize.
  - Collect the yellow crystalline product by filtration and dry.

## Step 2: Synthesis of Quinoline Yellow WS

**Quinoline Yellow WS** is produced by the sulfonation of the **Quinoline Yellow SS** intermediate using oleum (fuming sulfuric acid).[3] The degree of sulfonation (mono-, di-, or tri-sulfonated) is controlled by the reaction conditions, resulting in a mixture of sodium salts.[4]

Reaction Scheme:

**Quinoline Yellow SS** + Oleum ( $\text{H}_2\text{SO}_4 \cdot \text{SO}_3$ ) → Sulfonated Quinophthalone → **Quinoline Yellow WS (Sodium Salts)**

Experimental Protocol: Sulfonation of **Quinoline Yellow SS**

- Sulfonation: Add the dried **Quinoline Yellow SS** intermediate to 38% oleum in a mass ratio of 1:4 (intermediate:oleum).[2]
- Reaction: Heat the mixture at 80-90°C for approximately 5 hours with constant stirring.[2]
- Quenching & Precipitation: Cool the reaction mixture and carefully pour it into cold water (e.g., 1 liter). The sulfonated product will precipitate.
- Neutralization & Salting Out: Neutralize the solution with a sodium salt (e.g., sodium hydroxide or sodium carbonate) to form the sodium salts of the sulfonated dye. The product, **Quinoline Yellow WS**, can be further salted out by adding sodium chloride.

- Isolation: Collect the precipitated **Quinoline Yellow** WS by filtration, wash with a brine solution, and dry. The final product is a yellow powder or granules.[3]

## Characterization of Quinoline Yellow

A suite of analytical techniques is essential for confirming the identity, purity, and composition of **Quinoline Yellow**, particularly the water-soluble form, which is a mixture of several sulfonated species.

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// Connections Sample -> {UVVis, FTIR, NMR, Chrom}; UVVis -> Identity; FTIR -> FuncGroups; NMR -> Structure; Chrom -> TLC -> QualPurity; Chrom -> HPLC -> QuantComp; } dot Figure 2: Analytical workflow for Quinoline Yellow.
```

## Spectroscopic Characterization

### 2.1.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used for the preliminary identification and quantitative determination of total dye content.

Experimental Protocol:

- Sample Preparation:
  - **Quinoline Yellow WS:** Prepare an aqueous solution in a pH 7 phosphate buffer. A typical concentration for assay is prepared by diluting a stock solution to the  $\mu\text{g/mL}$  range.[5]
  - **Quinoline Yellow SS:** Dissolve the sample in a suitable organic solvent like chloroform.[5]
- Analysis: Scan the sample solution across the UV-Vis range (e.g., 200-800 nm) using a calibrated spectrophotometer with the corresponding solvent as a blank.[6]
- Data Interpretation: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For quantitative analysis, use the absorbance at  $\lambda_{\text{max}}$  in conjunction with a standard curve or a known absorptivity value to determine the concentration according to the Beer-Lambert law.

Parameter	Quinoline Yellow WS	Quinoline Yellow SS
Solvent	Water / pH 7 Buffer	Chloroform
Approx. $\lambda_{\text{max}}$	414 - 416 nm[3][7]	~420 nm[5]
Absorptivity (a)	87.9 L/(g·cm) in water	Not specified

Table 1: UV-Vis Spectroscopic  
Data for Quinoline Yellow.

### 2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the **Quinoline Yellow** molecule, thereby confirming its chemical structure.

Experimental Protocol:

- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

- Analysis: Acquire the spectrum over the mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Functional Group	Expected Wavenumber Range ( $\text{cm}^{-1}$ )	Notes
C=O Stretch (Diketone)	1720 - 1680	From the 1,3-indandione moiety.
C=N & C=C Stretch (Aromatic)	1650 - 1450	Multiple bands from quinoline and benzene rings.
S=O Stretch (Sulfonate)	1250 - 1150 and 1070 - 1030	Asymmetric and symmetric stretching in WS form.
C-H Aromatic Bending	900 - 675	Out-of-plane bending patterns indicative of substitution.

Table 2: Expected FTIR Absorption Bands for Quinoline Yellow.

### 2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) provides detailed information about the molecular structure, allowing for unambiguous identification. While specific spectral data is not widely published, the technique is critical for structural elucidation. A key reference for the  $^{13}\text{C}$ -NMR spectrum of **Quinoline Yellow** is M. Gelbcke et al., Bull. Soc. Chim. Belg. 91, 237 (1982).[\[8\]](#)

#### Experimental Protocol:

- Sample Preparation:
  - **Quinoline Yellow** SS: Dissolve the sample in a deuterated organic solvent such as deuteriochloroform ( $\text{CDCl}_3$ ).
  - **Quinoline Yellow** WS: Dissolve the sample in deuterium oxide ( $\text{D}_2\text{O}$ ).

- **Standard:** Use tetramethylsilane (TMS) or a suitable internal standard for referencing the chemical shifts.
- **Analysis:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a high-resolution NMR spectrometer. Advanced 2D techniques (e.g., COSY, HSQC) can be used for complex assignments.
- **Data Interpretation:** Analyze chemical shifts, coupling constants, and integration to confirm the arrangement of protons and carbons in the molecule. The spectra will show characteristic signals for the aromatic protons of the quinoline and indandione rings.

## Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of **Quinoline Yellow** and quantifying the different sulfonated components in the WS form.

### 2.2.1. Thin-Layer Chromatography (TLC)

TLC offers a rapid and simple method for qualitative purity assessment and identification.

Experimental Protocol:

- **Plate Preparation:** Use a silica gel or C18-modified silica gel TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom.
- **Spotting:** Dissolve the sample in a suitable solvent (e.g., methanol/water for WS) and spot a small amount onto the baseline.
- **Development:** Place the plate in a developing chamber containing the mobile phase. For C18 plates, a mobile phase of 0.5 M ammonium sulfate in 30% ethanol-water solution can be effective.
- **Visualization:** After the solvent front has moved up the plate, remove and dry it. Visualize the spots under UV light (254 nm). Calculate the Retention Factor ( $R_f$ ) for each spot.

### 2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for the quantitative analysis of **Quinoline Yellow** WS, capable of separating the mono-, di-, and tri-sulfonated components.

### Experimental Protocol:

- Instrumentation: Use an HPLC system with a UV-Vis/PDA detector and a gradient elution capability.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.[\[3\]](#)
- Mobile Phase: A typical gradient elution involves:
  - Solvent A: 0.2 M ammonium acetate in water/methanol (95:5, v/v).[\[3\]](#)
  - Solvent B: Methanol.[\[3\]](#)
- Analysis Conditions:
  - Flow Rate: 1.0 mL/min.
  - Detector Wavelength: 254 nm (for impurities) and ~415 nm (for dye components).[\[3\]](#)[\[5\]](#)
  - Injection Volume: 20  $\mu$ L.
- Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 100 mg) in 10 mL of water.[\[3\]](#)
- Data Interpretation: Identify and quantify the different sulfonated species by comparing their retention times and peak areas to those of certified reference standards.



Parameter	Value / Condition
Column Type	Reverse-Phase C18
Mobile Phase A	0.2 M Ammonium Acetate in 95:5 Water:Methanol
Mobile Phase B	Methanol
Flow Rate	1.0 mL/min
Detection	UV/PDA @ 254 nm & ~415 nm
LOD (6'8'5triSA)	0.01% by weight
LOQ (6'8'5triSA)	0.04% by weight
Recovery (Overall)	91.07–99.45%

Table 3: Representative HPLC Parameters for Quinoline Yellow WS Analysis.

## Conclusion

The synthesis of **Quinoline Yellow** via the condensation of quinaldine and phthalic anhydride, followed by controlled sulfonation, is a well-established industrial process. Rigorous characterization is paramount to ensure the safety and efficacy of the final product, especially in pharmaceutical and food applications. A combination of spectroscopic (UV-Vis, FTIR, NMR) and chromatographic (TLC, HPLC) techniques provides a complete analytical profile of the dye. HPLC, in particular, stands as the critical method for quantifying the specific mixture of sulfonated derivatives in **Quinoline Yellow** WS, ensuring compliance with regulatory specifications. This guide provides the foundational protocols and data necessary for professionals engaged in the synthesis, analysis, and quality control of this widely used colorant.

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